6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide
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Overview
Description
6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 6th position, a cyanomethyl group at the nitrogen atom, and a carboxamide group at the 4th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of a bromine atom at the 6th position of the quinoline ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Cyanomethylation: Addition of a cyanomethyl group to the nitrogen atom using cyanomethyl reagents such as cyanomethyl chloride in the presence of a base like sodium hydride.
Carboxamidation: Formation of the carboxamide group at the 4th position through the reaction of the corresponding acid chloride with an amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-N-methoxy-N-methylnicotinamide
- 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
- 6-bromo-N-(cyanomethyl)-2-cyclopropyl-3-methylquinoline-4-carboxamide
Uniqueness
6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c1-8-6-11(13(18)16-5-4-15)10-7-9(14)2-3-12(10)17-8/h2-3,6-7H,5H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBPZABHUOKFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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